4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Description
4-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a complex substitution pattern. Its core structure includes:
- 3-(1H-Pyrrol-1-yl): A pyrrole ring at the 3-position, contributing π-electron density and hydrogen-bonding capabilities.
- N-(Thiophen-2-ylmethyl): A thiophen-2-ylmethyl group as the amide substituent, adding aromaticity and conformational rigidity.
This compound’s molecular formula is inferred as C₂₀H₁₄ClN₃OS₂ (based on structural analogs in –8).
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-pyrrol-1-yl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS2/c21-15-7-5-14(6-8-15)17-13-26-19(18(17)23-9-1-2-10-23)20(24)22-12-16-4-3-11-25-16/h1-11,13H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOZHWSHHFVWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a synthetic organic molecule belonging to the class of thiophene derivatives. These derivatives are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 382.89 g/mol. The structure includes a thiophene ring, a pyrrole moiety, and a chlorophenyl group, which contribute to its biological activity.
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate these targets, leading to various biological responses including:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways through specific receptor interactions.
- Anticancer Potential : Preliminary studies indicate that it could affect tumor cell proliferation.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Studies and Research Findings
- Antimicrobial Activity : In a study evaluating various thiophene derivatives, this compound exhibited significant antibacterial activity against Salmonella typhi with an IC50 value of 12.5 μM, indicating its potential as an antibacterial agent .
- Antiviral Properties : Research investigating the compound's effect on HIV reverse transcriptase revealed an IC50 of 2.3 μM, suggesting that this compound could serve as a lead in developing antiviral therapeutics targeting HIV .
- Anti-inflammatory Effects : In vitro studies on RAW 264.7 macrophages demonstrated that this compound could reduce pro-inflammatory cytokine production, showing promise for treating inflammatory diseases .
- Anticancer Activity : The compound was tested on MCF-7 breast cancer cells where it inhibited cell proliferation with an IC50 value of 5 μM, indicating its potential as an anticancer drug candidate .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide":
N-(4-chlorophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
This is a synthetic organic compound belonging to the class of thiophene derivatives.
Scientific Research Applications
- Chemistry: It can be used as a building block for synthesizing more complex molecules.
- Biology: It is investigated for potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
- Medicine: It is explored as a lead compound for drug development because of its unique structural features.
- Industry: It is utilized in the development of new materials, such as organic semiconductors or dyes.
Biological Activity
- Thiophene derivatives have gained attention for their potential biological activities, particularly in medicinal chemistry.
- The mechanism of action involves interaction with specific molecular targets like enzymes, receptors, or other proteins and mediates its effects through the modulation of these targets, leading to various biological responses.
Other Related Compounds
- 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: This compound has a molecular weight of 302.8 and the molecular formula C15H11ClN2OS .
- N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide: This compound has potential hazards and associated precautionary statements .
- 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide: This compound has a CAS number of 1207013-90-8 .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key Observations
N-Substituent Effects: The thiophen-2-ylmethyl group in the target compound introduces additional aromaticity and rigidity compared to the butyl chain in . This may enhance π-π stacking interactions in biological targets but reduce solubility.
Aromatic Ring Modifications :
- Substituting the 4-chlorophenyl group at C4 with a 4-fluorophenyl (as in ) introduces stronger electron-withdrawing effects (fluorine’s electronegativity), which could influence metabolic stability or target engagement.
Such derivatives are often prodrug candidates.
The chlorophenyl group in the target compound and may enhance hydrophobic interactions in binding pockets, while fluorophenyl in could improve membrane permeability.
Q & A
Q. What are the common synthetic routes for 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide?
The compound can be synthesized via cyclization of intermediates such as N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide with halogenated reagents (e.g., chloroacetone) in dioxane and triethylamine . Key steps include:
- Cyclization : Heating precursors in dioxane with triethylamine to form the thiophene core.
- Functionalization : Introducing substituents like the 1H-pyrrol-1-yl group via nucleophilic substitution or coupling reactions.
- Carboxamide formation : Reacting with thiophen-2-ylmethylamine using carbodiimide coupling agents.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : - and -NMR confirm regiochemistry and substituent integration (e.g., aromatic protons at δ 7.2–8.7 ppm for thiophene and chlorophenyl groups) .
- FTIR/Raman : Validate functional groups (e.g., C=O stretch at ~1650 cm, C-Cl stretch at 750 cm) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+Na] peaks) .
Q. How is purity assessed during synthesis?
- HPLC : ≥98% purity thresholds are standard for biological assays .
- Melting point : Sharp melting ranges (e.g., 112–115°C) indicate crystallinity and homogeneity .
- Elemental analysis : C, H, N percentages must align with theoretical values (±0.4%) .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can SHELX programs address them?
- Challenges : Disorder in the thiophene or pyrrole rings, twinning due to flexible substituents.
- Solutions :
- Use SHELXL for high-resolution refinement with anisotropic displacement parameters .
- Employ SHELXD for phase problem resolution via dual-space methods for small molecules .
- Example: A similar thiophene derivative required 0.8 Å resolution data and iterative refinement of occupancy factors for disordered atoms .
Q. How can molecular modeling predict the compound’s binding affinity to biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) via π-π stacking (thiophene/chlorophenyl) and hydrogen bonding (carboxamide) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories with AMBER force fields .
Q. How to resolve contradictions in biological activity data across studies?
- Case : Discrepancies in IC values for kinase inhibition may arise from:
- Assay conditions : ATP concentration variations (1 mM vs. 10 μM) .
- Solubility : Use of DMSO (>0.1% can denature proteins) .
Q. What strategies optimize reaction yields for scaled-up synthesis?
- Process parameters :
- Temperature : Controlled heating (85°C) in DMAC improves cyclization efficiency .
- Catalysts : Pd(PPh) (7 mol%) enhances Suzuki couplings for aryl substitutions (yield: 75–90%) .
- Workup : Liquid-liquid extraction with ethyl acetate/brine minimizes byproduct carryover .
Methodological Notes
- Synthesis optimization : Prioritize anhydrous conditions for cyclization to avoid hydrolysis of intermediates .
- Crystallography : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
